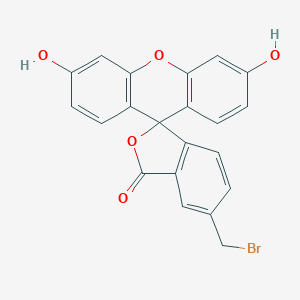

5-(Bromomethyl)fluorescein

Übersicht

Beschreibung

5-(Bromomethyl)fluorescein: is a derivative of fluorescein, a widely used fluorescent dye. This compound is characterized by the presence of a bromomethyl group attached to the fluorescein molecule. It is known for its strong absorption and fluorescence properties, making it suitable for various applications in scientific research and industry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Bromomethyl)fluorescein typically involves the bromination of fluorescein. One common method includes the reaction of fluorescein with bromomethylating agents under controlled conditions. For example, a mixture of fluorescein, palmitic acid, 18-crown-6, and potassium carbonate can be reacted at 76°C for one hour to yield this compound .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions: 5-(Bromomethyl)fluorescein undergoes various chemical reactions, including:

Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, and hydroxyl groups.

Oxidation and Reduction Reactions: The fluorescein core can undergo oxidation and reduction reactions, altering its fluorescence properties.

Common Reagents and Conditions:

Nucleophiles: Amines, thiols, and hydroxyl groups are commonly used nucleophiles for substitution reactions.

Oxidizing Agents: Hydrogen peroxide and other oxidizing agents can be used for oxidation reactions.

Reducing Agents: Sodium borohydride and other reducing agents can be used for reduction reactions.

Major Products:

Substitution Products: Depending on the nucleophile used, various substituted fluorescein derivatives can be formed.

Oxidation and Reduction Products: Oxidized or reduced forms of fluorescein with altered fluorescence properties.

Wissenschaftliche Forschungsanwendungen

Analytical Chemistry Applications

Derivatization of Carboxylic Acids

5-BMF serves as an effective derivatizing agent for carboxylic acids, enhancing their detection through fluorescence. The compound reacts with free carboxyl groups to form stable fluorescent derivatives, which can be analyzed using fluorescence spectroscopy. This method has been successfully employed for the detection of various carboxylic acids in complex mixtures, providing high sensitivity and specificity due to the high molar absorptivity and quantum yield of 5-BMF .

Laser-Induced Fluorescence Detection

The compound's excitation maximum aligns with the 488 nm emission line of argon ion lasers, making it suitable for laser-induced fluorescence (LIF) detection systems. Studies have demonstrated its application in analyzing fatty acids and other carboxyl-containing analytes, where optimized reaction conditions significantly improve yield and detection limits .

Biological Applications

Fluorescent Labeling of Biomolecules

5-BMF has been extensively utilized as a fluorescent marker in molecular biology. Its ability to bind with carboxyl groups allows it to label proteins and other biomolecules effectively. This labeling facilitates the visualization of cellular structures and functions through fluorescence microscopy, enabling real-time monitoring of dynamic biological processes .

Cell Imaging and Tracking

The compound is particularly useful in cell imaging studies, where it helps track cellular processes such as adhesion, migration, and proliferation. The bright fluorescence emitted by 5-BMF allows researchers to distinguish between different cell types and assess cellular responses to various stimuli .

Case Study 1: Detection of Live Bacteria

A study explored the use of 5-BMF derivatives for detecting live bacteria in water samples. The researchers found that the compound could selectively stain viable bacteria while avoiding non-viable ones, demonstrating its potential for environmental monitoring and public health safety .

Case Study 2: Fluorescence in Drug Delivery

Research has also focused on the application of 5-BMF in drug delivery systems. By conjugating drugs with 5-BMF, scientists have been able to monitor the release and distribution of therapeutic agents in vivo, providing insights into pharmacokinetics and efficacy .

Comparative Analysis with Related Compounds

The following table summarizes key structural features and applications of compounds related to 5-(Bromomethyl)fluorescein:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Fluorescein | Basic fluorescein structure | Widely used as a fluorescent tracer |

| 5-Carboxyfluorescein | Carboxyl group at position 5 | Enhanced solubility and reactivity |

| 6-Carboxyfluorescein | Carboxyl group at position 6 | Commonly used in biological assays |

| 4-Bromofluorescein | Bromine at position 4 | Different reactivity profile compared to 5-BMF |

| 2',7'-Dichlorofluorescein | Chlorine substitutions | Exhibits different fluorescence characteristics |

Wirkmechanismus

The mechanism of action of 5-(Bromomethyl)fluorescein involves its ability to fluoresce under specific conditions. The bromomethyl group allows for covalent attachment to various biomolecules, enabling their visualization and tracking. The compound’s fluorescence is due to the excitation of electrons in the fluorescein core, which then emit light upon returning to their ground state .

Vergleich Mit ähnlichen Verbindungen

Fluorescein: The parent compound, widely used for its fluorescence properties.

5-(Iodomethyl)fluorescein: Similar to 5-(Bromomethyl)fluorescein but with an iodomethyl group, offering different reactivity.

6-(Bromomethyl)fluorescein: A positional isomer with the bromomethyl group at a different location on the fluorescein molecule.

Uniqueness: this compound is unique due to its specific reactivity and strong fluorescence, making it particularly useful for labeling and tracking applications in various scientific fields .

Biologische Aktivität

5-(Bromomethyl)fluorescein (5-BMF) is a derivative of fluorescein, notable for its strong fluorescence properties and versatility in biological applications. This compound has garnered attention for its utility in various scientific fields, including biochemistry, molecular biology, and medical diagnostics. This article delves into the biological activity of 5-BMF, highlighting its mechanisms of action, applications, and relevant research findings.

5-BMF is characterized by the presence of a bromomethyl group attached to the fluorescein structure. This modification enhances its reactivity, particularly towards nucleophiles such as thiols and carboxyl groups. The interaction of 5-BMF with these functional groups facilitates the formation of fluorescent derivatives, enabling sensitive detection and analysis of biomolecules.

Mechanism of Action:

- Target Interaction: 5-BMF primarily acts as a derivatizing reagent for carboxyl-containing analytes, binding through chemical reactions that yield fluorescent products .

- Biochemical Pathways: The compound is involved in the glutathionylation cycle, which plays a crucial role in regulating protein function within cells.

Applications in Biological Research

5-BMF has been employed in various biological applications due to its fluorescence characteristics:

- Cell Imaging: It is extensively used for labeling proteins in live cells, allowing researchers to visualize cellular processes in real-time .

- Protein Analysis: The compound serves as a powerful tool for studying protein interactions and dynamics through techniques like capillary electrophoresis and fluorescence resonance energy transfer (FRET) .

- Diagnostic Imaging: In medical diagnostics, 5-BMF is utilized as a marker in assays to detect specific biomolecules associated with diseases.

Research Findings and Case Studies

Several studies have explored the biological activity of 5-BMF, demonstrating its effectiveness across different applications:

- Protein Derivatization:

-

Live Cell Imaging:

- In research focusing on membrane proteins, 5-BMF was used to label Ω-tagged proteins efficiently. This application allowed for detailed analysis of protein localization and dynamics within living cells.

- Thiol Modification:

Comparative Analysis of Fluorescent Probes

The following table summarizes the key properties of this compound compared to other commonly used fluorescent probes:

| Property | This compound | Alexa Fluor 568 | FITC |

|---|---|---|---|

| Excitation Wavelength (nm) | 488 | 578 | 495 |

| Emission Wavelength (nm) | 520 | 603 | 519 |

| Reactivity | High (thiols & carboxyls) | Moderate | Low |

| Applications | Protein labeling, imaging | Cell adhesion assays | Immunofluorescence |

Eigenschaften

IUPAC Name |

6-(bromomethyl)-3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H13BrO5/c22-10-11-1-4-15-14(7-11)20(25)27-21(15)16-5-2-12(23)8-18(16)26-19-9-13(24)3-6-17(19)21/h1-9,23-24H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQHKPJAZGYJYTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1CBr)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H13BrO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90164145 | |

| Record name | 5-(Bromomethyl)fluorescein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90164145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

425.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148942-72-7 | |

| Record name | 5-(Bromomethyl)fluorescein | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148942727 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(Bromomethyl)fluorescein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90164145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.